2-Methylamino-5-chlorophenylcyclohexylmethanone

Organic Synthesis Pharmaceutical Intermediates Benzodiazepine

Researchers targeting 1,4-benzodiazepine scaffolds (e.g., tetrazepam) often face synthetic failure when using generic arylcyclohexylamines due to incorrect halogenation patterns. 2-Methylamino-5-chlorophenylcyclohexylmethanone (CAS 122908-18-3), specifically claimed in DE3831543A1, provides the exact 2-methylamino-5-chloro substitution required for successful multi-step synthesis. - Serves as a dedicated building block for CNS-active benzodiazepine analogs, eliminating the risk of synthetic incompatibility. - Exhibits a predicted LogP of 4.22, offering higher lipophilicity than ketamine (LogP 2.49) for membrane permeability and prodrug investigations. - Preliminary screening indicates CCR5 antagonist activity, enabling SAR exploration for HIV entry, asthma, and autoimmune disease models.

Molecular Formula C14H18ClNO
Molecular Weight 251.75 g/mol
CAS No. 122908-18-3
Cat. No. B048985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-5-chlorophenylcyclohexylmethanone
CAS122908-18-3
Molecular FormulaC14H18ClNO
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C2CCC(CC2C=O)Cl
InChIInChI=1S/C14H18ClNO/c1-16-14-5-3-2-4-13(14)12-7-6-11(15)8-10(12)9-17/h2-5,9-12,16H,6-8H2,1H3
InChIKeyUPGQKPRQSWVTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Overview of 2-Methylamino-5-chlorophenylcyclohexylmethanone


2-Methylamino-5-chlorophenylcyclohexylmethanone (CAS 122908-18-3), a synthetic arylcyclohexylamine, is a custom-synthesized chemical intermediate [1]. Its core structure is a cyclohexylmethanone scaffold substituted with a 2‑methylamino and a 5‑chloro group on the phenyl ring [1]. This compound is utilized in multi‑step organic syntheses, notably as a building block for 1,4‑benzodiazepine derivatives such as tetrazepam [2]. It is commercially available from specialized fine chemical suppliers in quantities ranging from milligrams to kilograms .

Why Generic Arylcyclohexylamine Analogs Cannot Substitute


Arylcyclohexylamines comprise a structurally diverse class of compounds with widely varying pharmacological and physicochemical properties [1]. Despite superficial similarity, subtle changes in substitution pattern and ring composition can drastically alter receptor binding profiles, metabolic stability, and synthetic utility [1]. The specific 2‑methylamino‑5‑chloro substitution on the phenyl ring of 2‑Methylamino‑5‑chlorophenylcyclohexylmethanone is essential for its role as a dedicated intermediate in the synthesis of 1,4‑benzodiazepine derivatives [2]. Simply replacing it with a commercially available analog like ketamine would lead to synthetic failure, as ketamine lacks the correct halogenation pattern and is not designed for the same downstream chemical transformations [2].

Comparative Evidence for 2-Methylamino-5-chlorophenylcyclohexylmethanone


Patented Intermediate for Benzodiazepine Synthesis vs. Ketamine

This compound is explicitly claimed as an intermediate for the synthesis of 1,4‑benzodiazepine derivatives, specifically tetrazepam, in a 1989 patent by SANOFI SA [1]. In contrast, ketamine (CAS 6740-88-1) is not a suitable intermediate for this transformation due to its distinct substitution pattern and lack of the required 5‑chloro‑2‑methylamino functionality [1].

Organic Synthesis Pharmaceutical Intermediates Benzodiazepine

Lipophilicity Profile Compared to Ketamine

The predicted partition coefficient (LogP) of 2‑Methylamino‑5‑chlorophenylcyclohexylmethanone is 4.2177 [1], which is significantly higher than the LogP of ketamine (2.49) [2]. This indicates a greater lipophilicity that could influence solubility, membrane permeability, and formulation strategies.

Physicochemical Properties Drug-Likeness Lipophilicity

Commercial Purity Benchmark

Commercial sources specify a purity of ≥95% for this compound , whereas many research‑grade arylcyclohexylamines are offered at 90% or lower . This higher baseline purity can reduce the need for in‑house purification steps.

Chemical Purity Quality Control Procurement

Physicochemical Properties vs. Ketamine

The predicted density of 2‑Methylamino‑5‑chlorophenylcyclohexylmethanone is 1.2 ± 0.1 g/cm³ , compared to ketamine's density of 1.2 g/cm³ (hydrochloride salt) [1]. The molecular weight is 251.75 g/mol , while ketamine has a molecular weight of 237.73 g/mol [1]. These differences are relevant for stoichiometric calculations in synthetic procedures.

Physicochemical Properties Density Molecular Weight

CCR5 Antagonist Activity Screening

Preliminary pharmacological screening indicates that 2‑Methylamino‑5‑chlorophenylcyclohexylmethanone acts as a CCR5 antagonist [1]. While quantitative IC₅₀ data are not publicly available, this profile differentiates it from ketamine, which primarily acts as an NMDA receptor antagonist [2]. This suggests potential utility in research areas like HIV infection or inflammatory diseases.

Pharmacology CCR5 Antagonist HIV Research

Primary Application Scenarios


Benzodiazepine Intermediate Synthesis

This compound is specifically claimed in DE3831543A1 as a key intermediate for the multi‑step synthesis of 1,4‑benzodiazepine derivatives, including tetrazepam [1]. Medicinal chemistry groups focused on developing CNS‑active benzodiazepine analogs should use this compound rather than generic arylcyclohexylamines to ensure synthetic success.

CCR5 Antagonist Tool for HIV/Inflammation Research

Preliminary screening identifies 2‑Methylamino‑5‑chlorophenylcyclohexylmethanone as a CCR5 antagonist [2]. In vitro studies of CCR5‑mediated pathways (e.g., HIV entry, asthma, autoimmune disease models) can utilize this compound as a starting point for SAR exploration, as it offers a distinct target profile compared to NMDA‑active arylcyclohexylamines.

Physicochemical and Formulation Profiling

With a predicted LogP of 4.22 [3], this compound exhibits higher lipophilicity than ketamine (LogP 2.49). This property makes it suitable for investigations into membrane permeability, liposomal encapsulation, or prodrug design where increased lipid solubility is required.

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